Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate
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Overview
Description
Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclohexyl ring substituted with two fluorine atoms, which imparts distinct reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate typically involves the introduction of the difluorocyclohexyl group onto an amino acid derivative. One common method includes the reaction of a suitable amino acid ester with a difluorocyclohexyl halide under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oximes, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate finds applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate exerts its effects involves interactions with specific molecular targets. The difluorocyclohexyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride
- N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine
Uniqueness
Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and biological properties. The presence of the difluorocyclohexyl group enhances its stability and reactivity compared to similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H17F2NO2 |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate |
InChI |
InChI=1S/C10H17F2NO2/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7/h7-8H,2-6,13H2,1H3/t8-/m0/s1 |
InChI Key |
XEVWWKZHDROVTG-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1CCC(CC1)(F)F)N |
Canonical SMILES |
COC(=O)C(CC1CCC(CC1)(F)F)N |
Origin of Product |
United States |
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